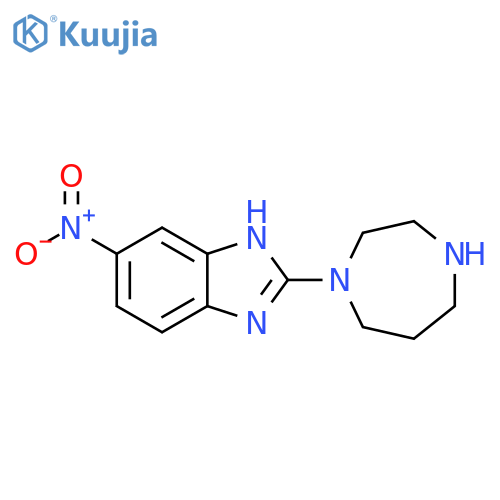Cas no 1421102-83-1 (2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole)

1421102-83-1 structure
商品名:2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole
2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
-
- 1H-Benzimidazole, 2-(hexahydro-1H-1,4-diazepin-1-yl)-6-nitro-
- 2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole
-
- インチ: 1S/C12H15N5O2/c18-17(19)9-2-3-10-11(8-9)15-12(14-10)16-6-1-4-13-5-7-16/h2-3,8,13H,1,4-7H2,(H,14,15)
- InChIKey: ILUQVFHONGBQLT-UHFFFAOYSA-N
- ほほえんだ: C1(N2CCCNCC2)NC2=CC([N+]([O-])=O)=CC=C2N=1
2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-151224-0.25g |
2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole |
1421102-83-1 | 0.25g |
$933.0 | 2023-05-24 | ||
| Enamine | EN300-151224-2500mg |
2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole |
1421102-83-1 | 2500mg |
$1988.0 | 2023-09-27 | ||
| Enamine | EN300-151224-500mg |
2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole |
1421102-83-1 | 500mg |
$974.0 | 2023-09-27 | ||
| Enamine | EN300-151224-10000mg |
2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole |
1421102-83-1 | 10000mg |
$4360.0 | 2023-09-27 | ||
| Enamine | EN300-151224-50mg |
2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole |
1421102-83-1 | 50mg |
$851.0 | 2023-09-27 | ||
| Enamine | EN300-151224-5.0g |
2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole |
1421102-83-1 | 5g |
$2940.0 | 2023-05-24 | ||
| Enamine | EN300-151224-0.5g |
2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole |
1421102-83-1 | 0.5g |
$974.0 | 2023-05-24 | ||
| Enamine | EN300-151224-0.1g |
2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole |
1421102-83-1 | 0.1g |
$892.0 | 2023-05-24 | ||
| Enamine | EN300-151224-10.0g |
2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole |
1421102-83-1 | 10g |
$4360.0 | 2023-05-24 | ||
| Enamine | EN300-151224-5000mg |
2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole |
1421102-83-1 | 5000mg |
$2940.0 | 2023-09-27 |
2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole 関連文献
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
1421102-83-1 (2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole) 関連製品
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 55290-64-7(Dimethipin)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
